(2-Bromo-4-fluorophenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

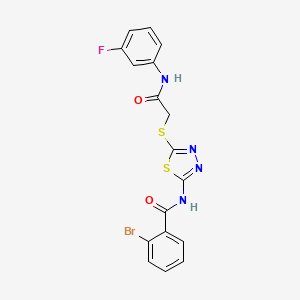

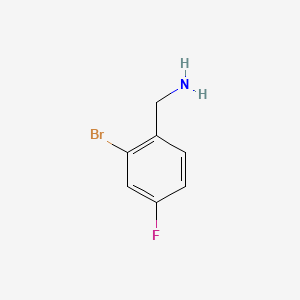

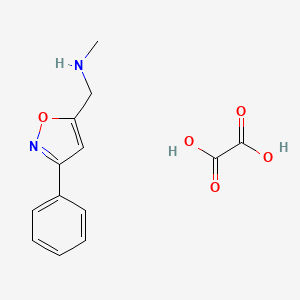

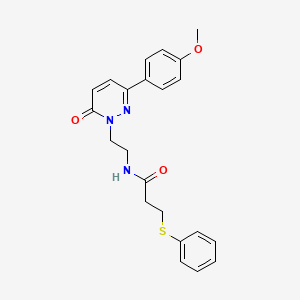

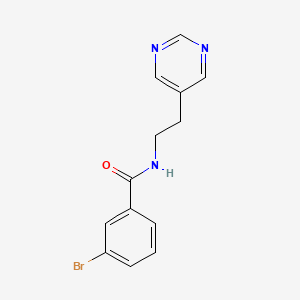

“(2-Bromo-4-fluorophenyl)methanamine” is a chemical compound with the CAS Number: 739354-98-4 . It has a molecular weight of 204.04 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for “(2-Bromo-4-fluorophenyl)methanamine” is1S/C7H7BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

“(2-Bromo-4-fluorophenyl)methanamine” is a liquid . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Acridinones and Isoindole-Thiones

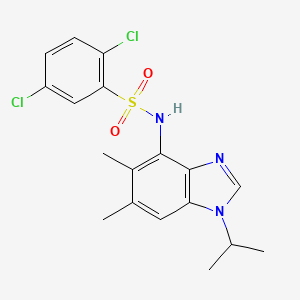

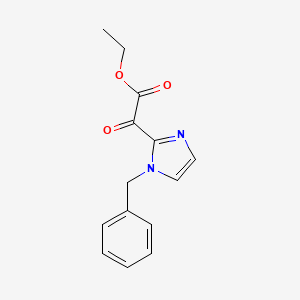

(2-Bromo-4-fluorophenyl)methanamine plays a role in synthesizing various complex chemical structures. It's involved in the synthesis of 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones, which are formed through the reaction of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes. This process is efficient in generating these acridinones, which have potential applications in medicinal chemistry and material sciences (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013). Similarly, it is used in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, where 1-bromo-2-(1-isothiocyanatoalkyl)benzenes react with butyllithium to generate these compounds, showcasing its versatility in organic synthesis (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).

Biased Agonists for Serotonin Receptors

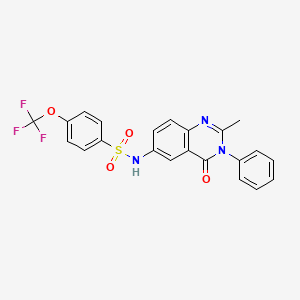

This compound also finds application in the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" for serotonin 5-HT1A receptors. These compounds have shown potential as antidepressant drug candidates due to their selective activation of specific serotonin receptor pathways (Sniecikowska et al., 2019).

Catalysis and Chemical Synthesis

(2-Bromo-4-fluorophenyl)methanamine has been utilized in various catalytic processes and chemical syntheses. For instance, its role in the catalytic efficiencies of palladium(0) and copper(I) complexes in the amination of bromopyridines with adamantane-containing amines highlights its importance in the synthesis of N-pyridyl derivatives, which have various chemical and pharmaceutical applications (Lyakhovich et al., 2019).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

Relevant Papers I found some papers related to “(2-Bromo-4-fluorophenyl)methanamine”, but they do not provide specific information about this compound .

Propiedades

IUPAC Name |

(2-bromo-4-fluorophenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWESNUOWFSWAKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-4-fluorophenyl)methanamine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795344.png)

![N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B2795362.png)